molecular formula C10H9ClO5S B2652026 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid CAS No. 885532-09-2

6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B2652026
CAS No.: 885532-09-2
M. Wt: 276.69
InChI Key: ZIMPRNQMDJRHDU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-chlorosulfonyl-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO5S/c11-17(14,15)8-1-2-9-6(4-8)3-7(5-16-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMPRNQMDJRHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS Number: 885532-09-2) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

  • Molecular Formula : C10H9ClO5S
  • Molecular Weight : 276.69 g/mol
  • Structure : The compound features a benzopyran core with a chlorosulfonyl group, which enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For example:

  • Study Findings : A study demonstrated that benzopyran derivatives showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 100 µg/mL for different derivatives .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies:

  • Mechanism of Action : Similar benzopyran derivatives were found to induce apoptosis in cancer cells by inhibiting mitochondrial glycolytic enzymes, thereby disrupting energy metabolism in cancer cells .
  • Case Study : In vitro studies on HepG2 liver cancer cells revealed that certain derivatives exhibited IC50 values below 50 µM, indicating potent cytotoxic effects .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been explored:

  • Research Evidence : Compounds structurally related to 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran have shown the ability to inhibit pro-inflammatory cytokines in cell cultures. This suggests that the compound may modulate inflammatory pathways effectively .

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus20 - 100
AntimicrobialEscherichia coli20 - 100
AnticancerHepG2 (liver cancer)<50
Anti-inflammatoryHuman cell linesNot specified

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the electrophilic chlorosulfonyl group. This reactivity allows the compound to form covalent bonds with nucleophilic sites in proteins, potentially leading to altered enzyme activity and modulation of signaling pathways.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for the development of pharmaceuticals. Its ability to act as a sulfonamide derivative allows for the exploration of its antibacterial and anti-inflammatory properties. Compounds with similar structures have shown promise in inhibiting bacterial growth and modulating inflammatory pathways.

Case Study : A study investigating sulfonamide derivatives indicated that compounds with similar functionalities exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The introduction of the chlorosulfonyl group in 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid may enhance this activity by improving solubility and bioavailability.

Carbon Capture and Utilization

Recent research has highlighted the potential use of compounds like this compound in carbon capture and utilization (CCU) technologies. The compound can serve as a reactive intermediate in processes aimed at converting carbon dioxide into valuable carboxylic acids through carboxylation reactions.

Research Findings : A study published in JACS Au demonstrated the effectiveness of biocatalysts for CO2 fixation reactions under mild conditions. The integration of compounds such as this compound can facilitate these reactions, potentially leading to sustainable methods for producing carboxylic acids from CO2 .

Synthetic Chemistry

The compound can be utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules.

Applications in Synthesis :

  • Nucleophilic Substitution Reactions : The chlorosulfonyl group can be replaced by nucleophiles, leading to diverse derivatives.
  • Formation of Sulfonamides : The compound can be reacted with amines to form sulfonamide derivatives, which are important in drug development.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-(Chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
  • CAS Number : 885532-09-2
  • Molecular Formula : C₁₀H₉ClO₅S (inferred from structural analogs)
  • Molecular Weight : ~276.71 g/mol (calculated based on substituent addition)

Structural Features :
This compound comprises a benzopyran scaffold (a fused benzene and dihydropyran ring) with a carboxylic acid group at position 3 and a chlorosulfonyl (-SO₂Cl) substituent at position 6. The chlorosulfonyl group is highly electrophilic, making the compound reactive in nucleophilic substitution reactions, particularly for synthesizing sulfonamides or sulfonate esters .

Purification typically employs silica gel column chromatography with hexane/ethyl acetate gradients .

Comparative Analysis with Structural Analogs

The following table summarizes critical differences between this compound and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 885532-09-2 C₁₀H₉ClO₅S ~276.71 -SO₂Cl at position 6 Reactive intermediate for sulfonamide synthesis; high electrophilicity
6-(Aminosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 885532-14-9 C₁₀H₁₁NO₅S 257.26 -SO₂NH₂ at position 6 Potential drug candidate; improved stability due to hydrogen bonding
7-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid N/A C₉H₇ClO₃ 141.08* -Cl at position 7 Smaller substituent; modulates electronic properties (discrepancy in reported MW noted)
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid N/A C₉H₆F₂O₃ 170.13 -F at positions 6 and 8 Enhanced metabolic stability; electronegative effects

Notes:

  • Discrepancy in Molecular Weight : The reported molecular weight (141.08 g/mol) for 7-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid conflicts with theoretical calculations (~198.6 g/mol). This may indicate a typographical error in the source or an alternative structural configuration.
  • Synthesis Pathways: Chlorosulfonyl derivatives often employ chlorosulfonyl isocyanate, while aminosulfonyl analogs are synthesized via nucleophilic substitution of the -SO₂Cl group with ammonia .

Functional and Structural Comparisons

a. Substituent Effects

  • Electron-Withdrawing Groups :

    • The -SO₂Cl group in the target compound increases the acidity of the carboxylic acid moiety compared to halogenated analogs (e.g., 7-chloro or 6,8-difluoro derivatives) due to stronger electron withdrawal .
    • Fluorine substituents (e.g., 6,8-difluoro analog) enhance metabolic stability and lipophilicity, making them favorable in drug design .

Q & A

Q. What are the common synthetic routes for 6-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves introducing the chlorosulfonyl group to a benzopyran scaffold. A validated approach includes sulfonation of the parent chroman-3-carboxylic acid derivative using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Subsequent purification via crystallization (e.g., using chloroform/petroleum ether mixtures) ensures high purity (>95%). Reaction optimization focuses on stoichiometry, solvent choice (e.g., DMF for solubility), and catalyst selection (e.g., Pd for regioselectivity) to achieve yields >70% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • IR Spectroscopy : Look for peaks at ~1750 cm⁻¹ (C=O lactone), ~1690 cm⁻¹ (carboxylic acid C=O), and ~1370 cm⁻¹ (S=O stretching) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.0 ppm), diastereotopic protons on the dihydrobenzopyran ring (δ 2.5–3.5 ppm), and the sulfonyl chloride group’s absence of protons .
  • Mass Spectrometry : Confirm molecular weight (C₁₀H₉ClO₅S; theoretical m/z 276.96) using high-resolution MS .

Q. How can researchers address low yields during the final crystallization step?

Low yields often arise from impurities or solvent incompatibility. Strategies include:

  • Pre-purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Solvent screening: Polar aprotic solvents (e.g., acetonitrile) improve crystallization efficiency .
  • Slow cooling rates (1–2°C/min) to enhance crystal formation .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during sulfonation, and how can they be resolved?

The chlorosulfonyl group’s introduction at the 6-position competes with potential sulfonation at adjacent aromatic positions. Computational modeling (DFT studies) reveals that electron-donating groups on the benzopyran ring favor 6-position reactivity. To enhance regioselectivity:

  • Use directing groups (e.g., methyl at position 3) to block undesired sites.
  • Optimize reaction time (≤2 hours) to prevent over-sulfonation .

Q. How can structural ambiguities in dihydrobenzopyran derivatives be resolved using advanced techniques?

  • X-ray Crystallography : Single-crystal analysis confirms the chair conformation of the dihydrobenzopyran ring and the spatial orientation of the chlorosulfonyl group .
  • NOESY NMR : Correlates proton proximity to validate stereochemistry, particularly for diastereomers formed during synthesis .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition) often stem from impurities or assay conditions. Solutions include:

  • HPLC Purity Analysis : Ensure ≥98% purity using C18 columns (acetonitrile/water mobile phase) .
  • Standardized Assays : Replicate studies under controlled pH and temperature to minimize variability.
  • Metabolite Profiling : Identify degradation products (e.g., hydrolyzed sulfonyl chloride) that may interfere with results .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced stability?

  • Carboxylic Acid Modifications : Esterification (e.g., methyl ester) improves membrane permeability but may reduce target binding .
  • Sulfonyl Group Replacement : Substituting chlorosulfonyl with sulfonamide groups enhances hydrolytic stability while retaining activity .
  • Ring Saturation : Hydrogenation of the benzopyran ring alters conformational flexibility, impacting binding affinity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Sulfonation Temperature0–5°CMinimizes side reactions
CatalystPd(OAc)₂Enhances regioselectivity
Crystallization SolventCHCl₃/petroleum ether (1:2)Yields >95% purity

Q. Table 2. Spectroscopic Benchmarks

TechniqueDiagnostic FeatureExpected ValueReference
¹H NMR (DMSO-d₆)Aromatic H (position 5)δ 7.75 (s)
IR (KBr)S=O Stretch1370 cm⁻¹
HRMS[M+H]⁺m/z 276.96

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.